4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one
Description
This compound features a pyran-2-one core substituted at position 4 with a piperidin-4-yloxy group and at position 6 with a methyl group. The piperidine nitrogen is functionalized with a 2-(1,2-benzoxazol-3-yl)acetyl moiety. The pyran-2-one scaffold is structurally analogous to derivatives studied for their pharmacological relevance, such as 4-hydroxy-6-methyl-2H-pyran-2-one thiazole hybrids, which exhibit antimicrobial activity .
Properties
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13-10-15(11-20(24)25-13)26-14-6-8-22(9-7-14)19(23)12-17-16-4-2-3-5-18(16)27-21-17/h2-5,10-11,14H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPLBSAJLXUCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The subsequent steps involve the acetylation of the piperidine ring and the formation of the pyranone structure through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Features
The compound’s unique structure combines a lipophilic benzoxazole, a polar pyranone, and a piperidine linker. Key analogs and their structural differences include:
Pharmacokinetics and Solubility
- Benzoxazole’s moderate lipophilicity balances bioavailability.
- 4-Hydroxy-pyran-2-one Derivatives : Higher solubility due to the hydroxy group but may suffer from rapid clearance.
- Trifluoromethylpyrazole Compounds : Enhanced metabolic stability due to fluorine substituents but increased logP values (>3) may limit oral absorption.
Key Research Findings and Implications
Heterocyclic Substituents Dictate Activity : Replacing benzoxazole with thiazole or pyrazole alters electronic properties and target affinity. Benzoxazole’s aromatic N-O bond may facilitate hydrogen bonding unavailable in simpler heterocycles .
Piperidine Substituent Optimization : Bulky acyl groups (e.g., benzoxazole-acetyl) improve selectivity but complicate synthesis. Smaller substituents (e.g., methyl in derivatives) streamline production at the cost of potency .
Pyran-2-one vs. Quinoline Cores: Pyran-2-one derivatives prioritize antimicrobial activity, while quinolines () are tailored for kinase inhibition, highlighting scaffold-dependent applications.
Biological Activity
The compound 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyranone core : A six-membered ring containing one oxygen atom.
- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
- Benzoxazole group : A fused bicyclic structure that contributes to its biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 377.39 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine, similar to this compound, exhibit antimicrobial properties against various bacterial and fungal strains. For instance, compounds with piperidine structures have been evaluated for their efficacy against Xanthomonas axonopodis and Fusarium solani .
- Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Some related piperidine derivatives have demonstrated significant inhibition rates .
- Cytotoxicity : Case studies have indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
Biological Activity Data
The following table summarizes key biological activities observed in related compounds:
| Activity Type | Tested Compounds | Results |
|---|---|---|
| Antimicrobial | Piperidine derivatives | Effective against Xanthomonas and Fusarium |
| Enzyme Inhibition | 3,4-dihydroxy piperidines | Significant α-glucosidase inhibition |
| Cytotoxicity | Various benzoxazole derivatives | Cytotoxic effects on cancer cell lines |
Case Studies
- Antimicrobial Evaluation : A study evaluated several piperidine derivatives for their antimicrobial efficacy using the artificial inoculation technique. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal pathogens, highlighting the potential for developing new antimicrobial agents .
- Cytotoxicity in Cancer Research : Another research effort focused on the cytotoxic effects of benzoxazole-containing compounds on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, warranting further investigation into their therapeutic potential .
- Enzyme Inhibition Studies : Molecular docking simulations were performed to understand the binding interactions of related compounds with α-glucosidase. The results revealed specific binding modes that could be exploited for designing more effective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
